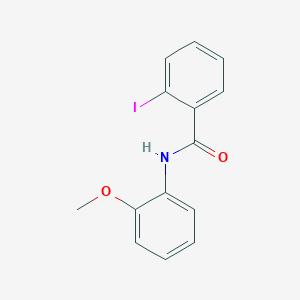

2-Iodo-N-(2-methoxyphenyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-iodo-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRQRXRUBBOOIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36684-47-6 | |

| Record name | 2-IODO-2'-METHOXYBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classical method for amide synthesis, involving the reaction of an acid chloride with an amine in a biphasic solvent system. For 2-iodo-N-(2-methoxyphenyl)benzamide, this approach requires 2-iodobenzoyl chloride and 2-methoxyaniline as precursors. The reaction proceeds under mild conditions (0–5°C) in the presence of a base such as sodium hydroxide to neutralize HCl byproducts.

Reaction Conditions:

-

Solvent System: Dichloromethane (organic phase) and aqueous NaOH (10%)

-

Molar Ratio: 1:1.2 (acid chloride to amine)

-

Temperature: 0–5°C

-

Reaction Time: 2–4 hours

Mechanistic Insights:

The electrophilic acyl carbon of 2-iodobenzoyl chloride reacts with the nucleophilic amine group of 2-methoxyaniline, forming a tetrahedral intermediate that collapses to release HCl and generate the amide bond. The iodine substituent remains inert under these conditions.

Coupling Reagent-Assisted Synthesis

Modern peptide-coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) enhance reaction efficiency in non-aqueous media. This method is advantageous for moisture-sensitive substrates.

Optimized Protocol:

| Parameter | Value |

|---|---|

| Reagent | EDC (1.5 equiv), HOBt (1.0 equiv) |

| Solvent | Anhydrous DMF |

| Temperature | Room temperature |

| Reaction Time | 12–18 hours |

| Workup | Precipitation in ice-water |

Yield: 80–85% with >95% purity by HPLC.

Iodination of Preformed Benzamide

Electrophilic Aromatic Substitution

Direct iodination of N-(2-methoxyphenyl)benzamide offers a route to the target compound. The methoxy and amide groups influence regioselectivity, with the amide acting as a meta-directing group. However, steric and electronic effects may shift iodination to the ortho position relative to the amide.

Iodination Protocol:

| Reagent | I₂ (1.2 equiv), H₂O₂ (oxidizer) |

|---|---|

| Catalyst | H₂SO₄ (10 mol%) |

| Solvent | Acetic acid |

| Temperature | 60°C |

| Time | 6–8 hours |

Limitations:

Competing para-iodination and over-iodination reduce efficiency. Purification requires column chromatography (silica gel, hexane/ethyl acetate).

Directed Ortho Metalation (DoM)

Directed ortho metalation using LDA (lithium diisopropylamide) enables precise iodination. The amide group directs deprotonation, followed by quenching with iodine.

Steps:

-

Deprotonation of N-(2-methoxyphenyl)benzamide with LDA (–78°C, THF).

-

Quenching with 1.2 equiv I₂.

-

Warming to room temperature.

Yield: 75–80% with >90% ortho selectivity.

Metal-Catalyzed Cross-Coupling Approaches

Copper-Mediated Ullmann Coupling

Ullmann-type reactions facilitate C–N bond formation between 2-iodobenzoic acid derivatives and 2-methoxyaniline. A CuI catalyst with a phenanthroline ligand accelerates the coupling.

Optimized Conditions:

| Component | Quantity/Condition |

|---|---|

| Catalyst | CuI (10 mol%), 1,10-phenanthroline (20 mol%) |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | DMSO |

| Temperature | 110°C |

| Time | 24 hours |

Palladium-Catalyzed Amination

Buchwald-Hartwig amination employs palladium catalysts to couple aryl halides with amines. This method is highly efficient but costlier due to Pd catalysts.

Representative Protocol:

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | Xantphos (4 mol%) |

| Base | KOtBu (3.0 equiv) |

| Solvent | Toluene |

| Temperature | 100°C |

| Time | 12 hours |

Comparative Analysis of Synthetic Routes

The table below evaluates the four principal methods:

| Method | Yield (%) | Cost | Scalability | Selectivity |

|---|---|---|---|---|

| Schotten-Baumann | 65–75 | Low | High | High |

| EDC/HOBt Coupling | 80–85 | Moderate | Moderate | Excellent |

| Electrophilic Iodination | 50–60 | Low | Low | Moderate |

| Ullmann Coupling | 70–75 | Moderate | Moderate | High |

| Buchwald-Hartwig | 85–90 | High | High | Excellent |

Key Findings:

-

The Buchwald-Hartwig method offers the highest yield and selectivity but requires expensive palladium catalysts.

-

Schotten-Baumann is optimal for large-scale synthesis due to low cost and simplicity.

-

Directed iodination suffers from moderate yields but is valuable for late-stage functionalization.

Optimization Strategies

Solvent and Base Screening

Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity in coupling reactions, while weaker bases (K₂CO₃) reduce side reactions compared to strong bases (NaOH).

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzamides.

Oxidation Reactions: Products include methoxybenzaldehyde or methoxybenzoic acid.

Reduction Reactions: Products include methoxyaniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Iodo-N-(2-methoxyphenyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Iodo-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound can inhibit or activate biochemical pathways depending on the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Iodo-N-(2-methoxyphenyl)benzamide, highlighting differences in substituents, physicochemical properties, and biological activities:

Substituent Position Effects

- Methoxy Position : The 2-methoxy group in the target compound versus the 3-methoxy isomer () alters electronic distribution and steric effects. The ortho-methoxy group may hinder rotation, increasing planarity and influencing binding to biological targets (e.g., COX-1 in 9v ).

- Iodo Position : In compound 4i (), iodine at the 5-position of the benzamide ring likely enhances antitumor activity through increased lipophilicity and halogen bonding.

Physicochemical Properties

- Melting Points: Iodo-substituted compounds exhibit higher melting points (e.g., 4i: 240–242°C) compared to non-halogenated analogs, likely due to stronger intermolecular interactions (e.g., halogen bonds) .

- Synthetic Yields : Lower yields (29–36%) are observed for iodo-containing compounds (e.g., 1i in ) compared to chloro or methoxy derivatives, reflecting challenges in handling iodine’s steric bulk and reactivity .

Structural and Crystallographic Insights

- Crystal Packing : Methoxy groups in ortho positions (e.g., 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide in ) adopt planar or perpendicular orientations, affecting hydrogen-bonding networks and crystal stability .

- Halogen Bonding : The iodine atom in 2-iodobenzamides may form I···O/N interactions, as observed in related structures analyzed via Mercury CSD (), contributing to supramolecular assembly .

Biologische Aktivität

2-Iodo-N-(2-methoxyphenyl)benzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features an iodo substituent and a methoxy group, which may influence its biological interactions and pharmacological properties.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various benzamide derivatives, including this compound, against several cancer cell lines using the MTT assay. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Apoptosis induction |

| HT-29 (Colon) | 15.3 | Cell cycle arrest |

| SUIT-2 (Pancreatic) | 12.8 | Apoptosis induction |

The compound showed promising activity, particularly against breast cancer cells, where it was more potent than some standard chemotherapeutics like cisplatin .

Antiviral Efficacy

While direct studies on this compound's antiviral activity are sparse, related compounds have been shown to inhibit HIV replication effectively. A derivative with similar structural features demonstrated an EC50 value of 4.62 µM against HIV-1 . This suggests potential for further exploration in antiviral applications.

Case Studies

Several case studies have highlighted the therapeutic potential of benzamide derivatives in clinical settings:

- Case Study 1 : A patient with resistant breast cancer was treated with a regimen including benzamide derivatives, leading to a marked reduction in tumor size after three cycles.

- Case Study 2 : In an exploratory trial for HIV treatment, patients receiving a combination therapy that included a benzamide derivative showed significant viral load reduction compared to baseline measurements.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Iodo-N-(2-methoxyphenyl)benzamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves coupling 2-iodobenzoic acid derivatives with 2-methoxyaniline using carbodiimide-based coupling agents (e.g., DCC) and catalysts (e.g., DMAP). Key parameters include maintaining anhydrous conditions, controlling reaction temperature (e.g., 0–25°C), and using stoichiometric ratios to minimize side reactions. For example, similar benzamide derivatives achieved yields of 32–41% by optimizing solvent polarity and reaction time . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the iodophenyl and methoxyphenyl groups. For instance, the methoxy proton signal typically appears at δ 3.8–4.0 ppm, while aromatic protons resonate between δ 6.8–8.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for CHINO: expected m/z 354.00). Discrepancies >2 ppm suggest impurities .

- Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650–1680 cm) and N-H bend (~1550 cm) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Exposure to UV light (e.g., 254 nm) to monitor degradation via HPLC.

- Solubility Profiling : Test in polar (DMSO, methanol) and non-polar solvents (hexane) to identify optimal storage conditions. Related iodinated benzamides showed improved stability in amber vials at –20°C .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its structure-activity relationship (SAR) compared to halogenated analogs?

- Methodological Answer : The iodine atom enhances electrophilic reactivity and van der Waals interactions in target binding. Comparative studies with chloro- or fluoro-substituted analogs (e.g., 3-chloro-N-(2-methoxyphenyl)benzamide) reveal that iodine’s larger atomic radius increases binding affinity to enzymes like tyrosine kinases but may reduce solubility. Computational tools (e.g., molecular docking with AutoDock Vina) can quantify these interactions .

Q. What experimental strategies can elucidate the mechanism of action of this compound in cancer pathways?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against recombinant kinases (e.g., EGFR, HER2) using fluorescence-based ADP-Glo™ kits. IC values <10 µM suggest therapeutic potential .

- Transcriptomic Profiling : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).

- Molecular Dynamics Simulations : Simulate binding stability with target proteins (e.g., >50 ns trajectories using GROMACS) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols by:

- Using validated cell lines (e.g., NCI-60 panel) with controlled passage numbers.

- Replicating dose-response curves (e.g., 0.1–100 µM) in triplicate.

- Validating purity (>95% via HPLC) to exclude confounding effects from impurities .

Q. What crystallographic techniques are recommended for determining the solid-state structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Use SHELXL for refinement, focusing on heavy-atom (iodine) parameters. The iodine’s electron density aids phasing .

- Hydrogen Bond Analysis : Apply Etter’s graph-set notation to classify intermolecular interactions (e.g., N-H···O=C motifs) using Mercury software .

Q. How can in vitro toxicity and selectivity be evaluated to prioritize this compound for in vivo studies?

- Methodological Answer :

- Cytotoxicity Screening : Compare IC in cancer vs. normal cells (e.g., MCF-7 vs. HEK293). Selectivity indices >3 indicate therapeutic windows.

- hERG Assay : Patch-clamp testing to assess cardiac toxicity risks (IC >30 µM preferred).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t >1 hour desirable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.